

BMS-066 Tyk2 pseudokinase inhibitor discovery

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Compound Focus: **Bms-066**

CAS No.: 914946-88-6

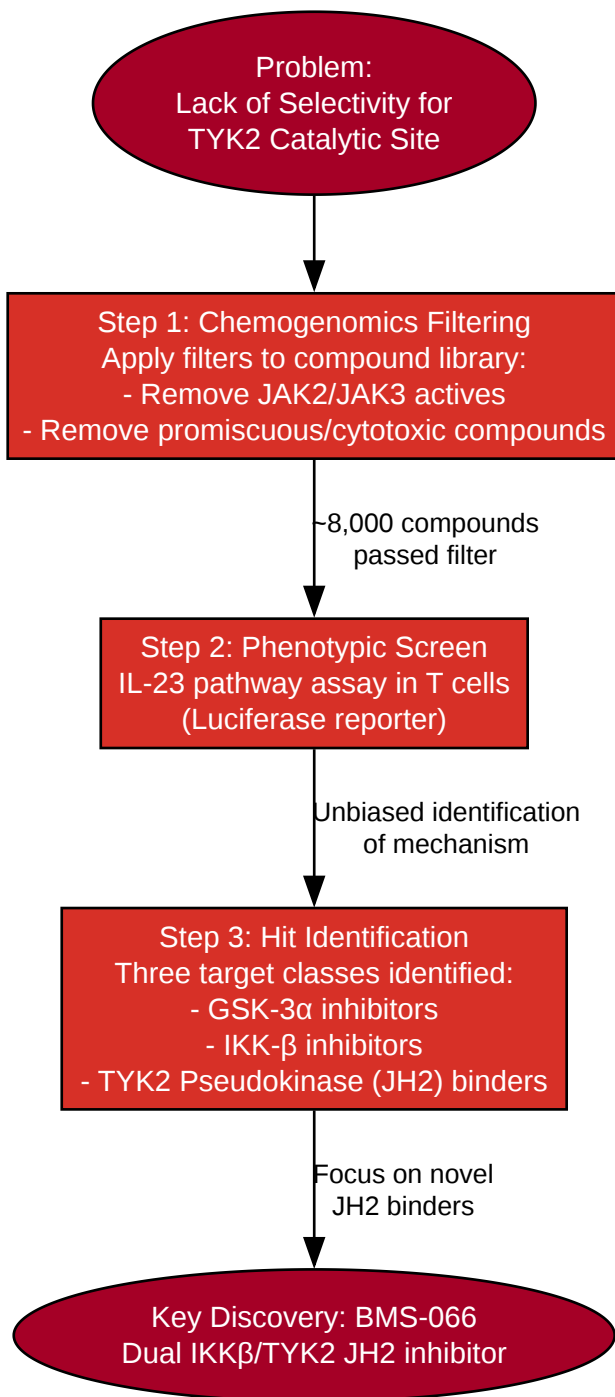
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The Discovery Strategy and Workflow

Faced with the challenge of creating a selective TYK2 inhibitor, Bristol Myers Squibb (BMS) scientists employed a chemogenomics-guided phenotypic screen. The conventional approach of targeting the kinase's active (ATP-binding) site failed due to high homology with JAK1, JAK2, and JAK3, leading to undesirable off-target inhibition [1]. The solution was a novel, multi-step workflow.

The dot code below outlines the key stages in the identification of **BMS-066**:



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This unbiased screen was crucial for identifying the previously unexplored pseudokinase (JH2) domain of TYK2 as a viable target [1] [2]. **BMS-066** emerged from this process as a compound that potently inhibited the IL-23 signaling pathway.

Mechanism of Action: Pseudokinase Stabilization

BMS-066 works through a unique allosteric mechanism rather than competing for the ATP-binding site [1] [2].

- **Target:** **BMS-066** binds to the **TYK2 pseudokinase (JH2) domain** [2] [3].
- **Effect:** Binding stabilizes the inhibitory interaction between the JH2 pseudokinase domain and the adjacent JH1 (catalytic) domain [2].
- **Outcome:** This stabilization **blocks receptor-mediated activation** of TYK2, preventing downstream signal transduction without directly inhibiting kinase catalysis [2].

This mechanism provided the sought-after selectivity, as the JH2 domain of TYK2 is structurally more distinct from the JH2 domains of other JAKs than the highly conserved catalytic domains [1] [4].

Key Experimental Data and Protocols

The characterization of **BMS-066** involved several critical experiments that confirmed its potency, selectivity, and cellular activity.

In Vitro Potency and Selectivity Profile

The table below summarizes the key in vitro biochemical and cellular data for **BMS-066**:

Assay Type	Target / Process	Result (IC ₅₀)	Description / Significance
Biochemical Assay	IKK β	9 nM	Primary target; >500-fold selective over IKK α [3].
Biochemical Assay	TYK2 JH2 Domain	72 nM	Measured via probe displacement assay [3].
Cellular Assay	IL-23 Signaling	1020 nM	In an IL-23-stimulated luciferase reporter assay [3].

Assay Type	Target / Process	Result (IC ₅₀)	Description / Significance
Cellular Assay	LPS-induced TNF α	150 nM	In human PBMCs; demonstrates anti-inflammatory effect [3].
Kinome Selectivity	155 additional kinases	>30-fold selective	Against >95% of kinases tested at 10 μ M [3].

Detailed Experimental Protocols

- **IL-23-stimulated Transcriptional Response Assay (Phenotypic Screen)**
 - **Cell Line:** kit225 human T cells stably integrated with an IRF1-GAS-Luc firefly luciferase reporter gene [2].
 - **Procedure:** Cells were washed to remove IL-2 and incubated overnight. Test compounds were added, followed by stimulation with human IL-23 (0.02 μ M). After a 5-hour incubation at 37°C, Bright-Glo luciferase reagent was added, and luminescence was measured [2].
 - **Hit Criteria:** A hit cut-off was set at approximately **>40% inhibition** at 10 μ M compound concentration [2].
- **TYK2 Pseudokinase Domain Binding Assay**
 - The binding of **BMS-066** to the TYK2 JH2 domain and its functional stabilization were confirmed using biophysical characterization and crystal structure analysis, which showed the compound bound to a site analogous to the ATP-binding site in active kinases [1] [2].

Chemical Profile of BMS-066

- **Molecular Formula:** C₁₉H₂₁N₇O₂ [3] [5]
- **CAS Registry Number:** 914946-88-6 [3] [5]

BMS-066 served as a critical proof-of-concept molecule, demonstrating that targeting the TYK2 pseudokinase domain was a viable and highly selective strategy for immunosuppression [1]. This pioneering work laid the direct foundation for the discovery and development of **deucravacitinib (Sotyktu)**, the first FDA-approved TYK2 inhibitor [1].

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